molecular formula C7H11NO B1368837 2-(5-Methyl-2-furyl)ethanamine CAS No. 30796-85-1

2-(5-Methyl-2-furyl)ethanamine

Cat. No. B1368837
CAS RN: 30796-85-1
M. Wt: 125.17 g/mol
InChI Key: KOFWQYALAZVVGL-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-furyl)ethanamine, also known as 2-MAF or furamfetamine, is a synthetic compound that belongs to the class of phenethylamines. It has a molecular formula of C7H11NO and a molecular weight of 125.17 .


Molecular Structure Analysis

The InChI code for 2-(5-Methyl-2-furyl)ethanamine is 1S/C7H11NO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(5-Methyl-2-furyl)ethanamine is a liquid at room temperature .

Scientific Research Applications

Antibacterial Activity

Studies on furan derivatives, including 2-(5-Methyl-2-furyl)ethanamine, have demonstrated their potential in antibacterial applications. For instance, α-substituted β-(5-nitro-2-furyl) ethanediones and related compounds showed moderate antibacterial activity against both gram-negative and gram-positive organisms (Tanaka & Usui, 1980).

Catalysis and Synthesis

2-(5-Methyl-2-furyl)ethanamine has been involved in various chemical synthesis processes. For example, 2-Indanone was treated with 2-lithio-5-methylfuran to yield 2-(5‘-methyl-2‘-furyl)-substituted indene. These compounds are crucial in forming catalyst precursors for elastomeric polypropylene formation (Dreier et al., 2000).

Chemical Reactions

The compound has been used to study unique chemical reactions. For instance, the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2 resulted in the formation of 1,1′-bis(5-methyl-2-furyl)ethane, illustrating a marked contrast to the reaction of furan with olefins (Maruyama, Fujiwara, & Taniguchi, 1981).

Polymer Chemistry

2-(5-Methyl-2-furyl)ethanamine-related compounds have been explored in the field of polymer chemistry. For example, the reactions involving C-Fur bond cleavage in polyfuryl(aryl)alkanes have been examined, leading to various derivatives and highlighting the compound's versatility in polymer formation (Butin, Stroganova, & Kul'nevich, 1996).

DNA Interaction and Cytotoxicity

The interaction of 2-(5-Methyl-2-furyl)ethanamine derivatives with DNA and their cytotoxic effects have also been a subject of research. Studies on Cu(II) complexes of tridentate ligands containing furan derivatives, including 2-(5-Methyl-2-furyl)ethanamine, revealed insights into DNA binding, nuclease activity, and cytotoxicity, highlighting their potential in medicinal chemistry (Kumar et al., 2012).

Safety And Hazards

The safety data sheet for 2-(5-Methyl-2-furyl)ethanamine indicates that it may cause skin irritation and serious eye irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

2-(5-methylfuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFWQYALAZVVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565686
Record name 2-(5-Methylfuran-2-yl)ethan-1-amine
Source EPA DSSTox
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-furyl)ethanamine

CAS RN

30796-85-1
Record name 5-Methyl-2-furanethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methylfuran-2-yl)ethan-1-amine
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Record name 2-(5-methylfuran-2-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 2-Methyl-5-(2-nitro-vinyl)-furan is reacted with lithium aluminium hydride to provide the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of the amine C (1 mol) in CH2Cl2 (approx. 10 ml per 1 g of the starting compound) triethylamine (1.1 mol) and acetic anhydride (1.2 mol) were added. The reaction mixture is stirred at room temperature for 1 h and concentrated on rotary evaporator. The residue is triturated with hexane, filtered, washed with hexane to give a crystalline compound in good yields.
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Synthesis routes and methods III

Procedure details

A solution of 2.0 g of 2-methyl-5-(2-nitrovinyl)furan prepared in the step 1 in 50 mL of dry THF was slowly dropped into a solution of 1.0 g of ice-cooled lithium aluminum hydride in 50 mL of dry THF. The reaction solution was gradually heated followed by heating to reflux for 4 hours. The reaction solution was cooled, ice was gradually added thereto to decompose an excess of lithium aluminum hydride and the reaction solution was subjected to extraction with ethyl acetate. The organic layer was washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 1.75 g of the objective compound as yellow liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-furyl)ethanamine
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2-(5-Methyl-2-furyl)ethanamine
Reactant of Route 3
2-(5-Methyl-2-furyl)ethanamine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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